![molecular formula C22H20N6O B15133070 3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B15133070.png)
3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a pyridazine ring, and a benzamide moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is often synthesized by the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound.
Coupling of Pyrazole and Pyridazine Rings: The pyrazole and pyridazine rings are coupled through a nucleophilic aromatic substitution reaction.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the amine group with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific biological pathways.
Industrial Applications: The compound is used in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It inhibits key enzymes in the inflammatory pathway, reducing the production of pro-inflammatory cytokines. In cancer pathways, it inhibits cell proliferation and induces apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide: Similar structure but with an acetamide moiety instead of benzamide.
3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiobenzamide: Similar structure but with a thiobenzamide moiety.
Uniqueness
3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is unique due to its specific combination of pyrazole, pyridazine, and benzamide moieties, which confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C22H20N6O |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
3-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N6O/c1-15-4-3-5-17(14-15)22(29)24-19-8-6-18(7-9-19)23-20-10-11-21(26-25-20)28-13-12-16(2)27-28/h3-14H,1-2H3,(H,23,25)(H,24,29) |
Clave InChI |
PEFCRBCXAJANRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


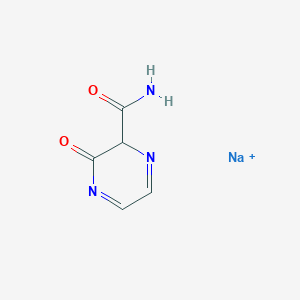
![N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B15132991.png)
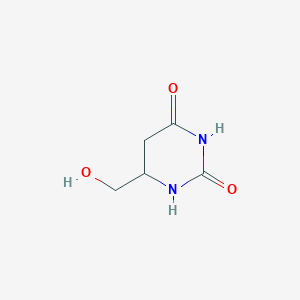

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(1,3,4-trimethyl-2,6-dioxo-5H-pyrimidin-3-ium-5-yl)phenyl]propanoate](/img/structure/B15133001.png)
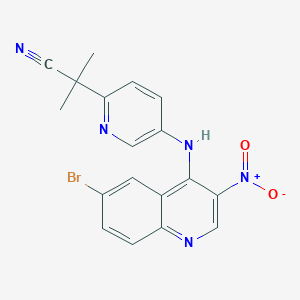

![N-[3-(azepan-1-yl)propyl]-3-(4-benzyl-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B15133025.png)

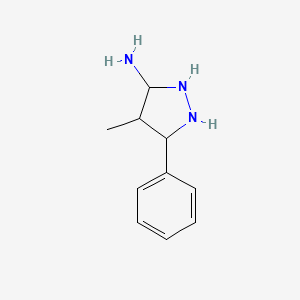
![Dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B15133041.png)
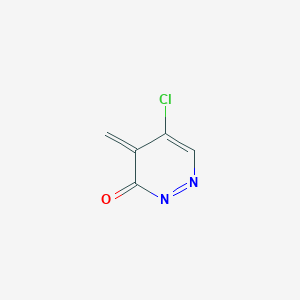
![N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B15133054.png)

